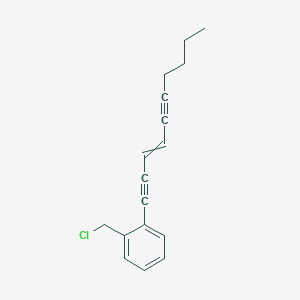
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane is a complex organic compound with a unique structure that includes both iodine and silicon atoms
Métodos De Preparación
The synthesis of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:
Formation of the diene: The initial step involves the formation of the diene structure through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the iodine atom: The iodine atom is introduced through halogenation reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the trimethylsilyl group: The final step involves the attachment of the trimethylsilyl group, typically through a hydrosilylation reaction using a catalyst like platinum or rhodium.
Análisis De Reacciones Químicas
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various chemical reactions.
Comparación Con Compuestos Similares
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
(2,4-Dihexyl-1-bromododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: This compound has a bromine atom instead of iodine, which can lead to different reactivity and applications.
(2,4-Dihexyl-1-chlorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane:
(2,4-Dihexyl-1-fluorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: The fluorine atom can significantly change the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
827033-81-8 |
|---|---|
Fórmula molecular |
C27H49ISi |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
(2,4-dihexyl-1-iodododeca-1,3-dien-5-ynyl)-trimethylsilane |
InChI |
InChI=1S/C27H49ISi/c1-7-10-13-16-17-19-22-25(21-18-14-11-8-2)24-26(23-20-15-12-9-3)27(28)29(4,5)6/h24H,7-18,20-21,23H2,1-6H3 |
Clave InChI |
FCCNDFFFOGSWKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=CC(=C([Si](C)(C)C)I)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


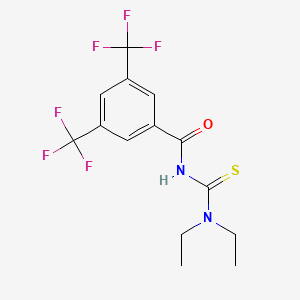
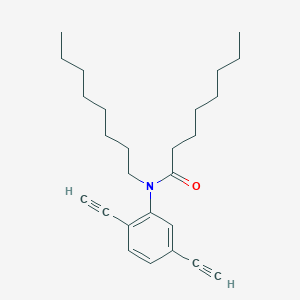

![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
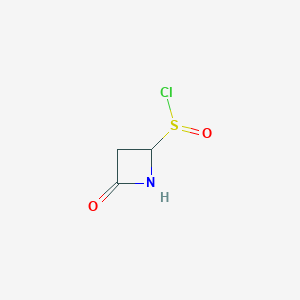
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
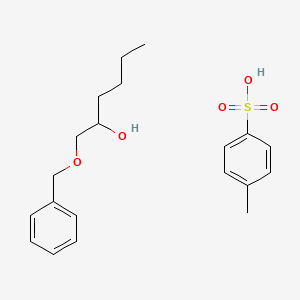
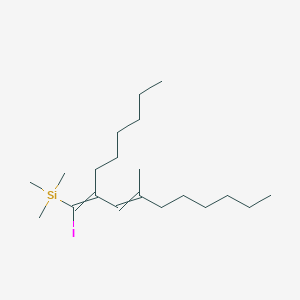
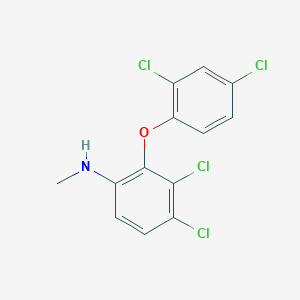
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
